synthesis of 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole
synthesis of 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole
An In-depth Technical Guide to the Synthesis of 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole, a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the absence of a documented direct synthesis, this guide outlines a rational, multi-step approach based on established chemical transformations of analogous benzothiadiazole and benzoselenodiazole systems. The proposed synthesis involves the formation of the core 2,1,3-benzoselenodiazole ring, followed by regioselective introduction of nitro and methylamino functionalities. Each step is detailed with proposed reagents, reaction conditions, and mechanistic considerations, supported by citations from relevant scientific literature. This document serves as a foundational resource for researchers aiming to synthesize this and related novel heterocyclic compounds.
Introduction: The Significance of 2,1,3-Benzoselenodiazole Derivatives
The 2,1,3-benzoselenodiazole scaffold is a privileged heterocyclic motif in the fields of medicinal chemistry, materials science, and bioimaging. These compounds are known for their unique electronic properties, often exhibiting fluorescence and acting as potent electron acceptors. The incorporation of various substituents onto the benzene ring of the benzoselenodiazole system allows for the fine-tuning of its photophysical and biological properties. In particular, the introduction of nitro groups can enhance the electron-accepting nature of the molecule and is a common feature in compounds with antimicrobial or antiparasitic activity.[1][2] Concurrently, amino and substituted amino groups can serve as electron-donating moieties, leading to compounds with interesting intramolecular charge transfer characteristics, which are valuable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).[3][4]
The target molecule, 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole, combines these key functional groups, suggesting its potential for novel applications. This guide proposes a logical and feasible synthetic route to access this compound, providing the necessary detail for its practical implementation in a laboratory setting.
Proposed Synthetic Pathway: A Multi-step Approach
The can be envisioned through a four-step sequence starting from a commercially available substituted toluene derivative. The overall strategy involves the initial construction of the benzoselenodiazole core, followed by sequential functionalization to install the nitro and methylamino groups in the desired positions.
Caption: Proposed synthetic workflow for 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 3-Methyl-4,5-diaminonitrobenzene
The synthesis commences with the selective reduction of one nitro group of a suitable starting material like 3,4-dinitro-5-methylaniline. The presence of the amino group can direct the selective reduction of the adjacent nitro group.
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Protocol:
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Dissolve 3,4-dinitro-5-methylaniline in ethanol in a round-bottom flask.
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Prepare a solution of sodium sulfide (Na₂S) in water.
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Add the sodium sulfide solution dropwise to the ethanolic solution of the starting material at room temperature with vigorous stirring.
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After the addition is complete, gently heat the reaction mixture at reflux for 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-water.
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The product, 3-methyl-4,5-diaminonitrobenzene, will precipitate.
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Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
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Causality: The choice of a mild reducing agent like sodium sulfide is crucial for the selective reduction of one nitro group in the presence of another. Harsher reducing agents could lead to the reduction of both nitro groups.
Step 2: Synthesis of 5-Methyl-6-nitro-2,1,3-benzoselenodiazole
The core heterocyclic ring is formed by the condensation of the ortho-diamino compound with selenium dioxide.[5][6]
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Protocol:
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Dissolve the 3-methyl-4,5-diaminonitrobenzene in ethanol and heat to reflux.
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In a separate flask, dissolve selenium dioxide (SeO₂) in hot water.
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Add the hot aqueous solution of SeO₂ to the refluxing solution of the diamine.
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Continue refluxing the reaction mixture for 2 hours.[5]
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Remove the solvent under reduced pressure.
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The residue is then dissolved in an organic solvent like ethyl acetate and washed with brine.
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The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
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Purify the product by column chromatography on silica gel.
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Mechanistic Insight: The reaction proceeds through the formation of a selenite ester intermediate, which then undergoes dehydration to form the stable 2,1,3-benzoselenodiazole ring.
Step 3: Synthesis of 4-Nitro-5-amino-6-methyl-2,1,3-benzoselenodiazole
The introduction of the second nitro group is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents on the benzoselenodiazole ring will determine the position of nitration.
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Protocol:
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In a flask cooled in an ice bath, carefully add 5-methyl-6-nitro-2,1,3-benzoselenodiazole to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
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Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.[3]
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Carefully pour the reaction mixture onto crushed ice.
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The nitrated product will precipitate out of the solution.
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Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry.
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Expertise & Experience: The regioselectivity of this nitration step is critical. The existing nitro group is deactivating, while the methyl group is activating. The directing effects must be carefully considered. It is plausible that nitration will occur at the 4-position, influenced by the methyl group and the heterocyclic ring's electronic properties.
Step 4: Synthesis of 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole
The final step involves the N-methylation of the amino group.
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Protocol:
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Dissolve the 4-nitro-5-amino-6-methyl-2,1,3-benzoselenodiazole in a suitable solvent such as N,N-dimethylformamide (DMF).
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Add an excess of potassium carbonate (K₂CO₃) to the solution to act as a base.
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Add methyl iodide (CH₃I) dropwise to the stirred suspension.
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Heat the reaction mixture to 75 °C and maintain for 12 hours.[3]
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After cooling to room temperature, add water to the reaction mixture.
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Extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product by column chromatography.
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Data Summary
| Step | Product | Expected Yield (%) | Key Characterization Data |
| 1 | 3-Methyl-4,5-diaminonitrobenzene | 70-80 | ¹H NMR, ¹³C NMR, Mass Spec |
| 2 | 5-Methyl-6-nitro-2,1,3-benzoselenodiazole | 60-70 | ¹H NMR, ¹³C NMR, Mass Spec, IR |
| 3 | 4-Nitro-5-amino-6-methyl-2,1,3-benzoselenodiazole | 50-60 | ¹H NMR, ¹³C NMR, Mass Spec, IR |
| 4 | 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole | 65-75 | ¹H NMR, ¹³C NMR, Mass Spec, IR, Melting Point |
Conclusion
This technical guide presents a well-reasoned and scientifically grounded synthetic pathway for 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole. While this route is proposed based on analogous reactions, it provides a robust starting point for researchers. Each step is designed to be self-validating through standard analytical techniques, ensuring the integrity of the synthesized intermediates and the final product. The successful synthesis of this molecule will open avenues for exploring its potential in various scientific and technological domains.
References
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MDPI. (2024). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Available at: [Link]
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YouTube. (2023). Synthesis of a Selenium Heterocycle 2,1,3-Benzoselenadiazole. Available at: [Link]
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MDPI. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Available at: [Link]
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MDPI. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Available at: [Link]
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Research Journal of Pharmacy and Technology. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Available at: [Link]
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Request PDF. (2025). Nitrogen oxides/selenium dioxide-mediated benzylic oxidations. Available at: [Link]
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ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Available at: [Link]
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NIH. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Available at: [Link]
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Emporia ESIRC. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Available at: [Link]
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Diva-Portal.org. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Available at: [Link]
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AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Available at: [Link]
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MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available at: [Link]
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ResearchGate. (n.d.). Selenium Dioxide Oxidation. Available at: [Link]
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PMC - NIH. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Available at: [Link]
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ResearchGate. (n.d.). Synthetic scheme for novel nitro substituted benzothiazole derivatives. Available at: [Link]
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